![molecular formula C18H17BrCl2N2OS B2495354 3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1025466-36-7](/img/structure/B2495354.png)
3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiazole and thiazolium bromide derivatives, including those related to the compound , typically involves the interaction of mono- and di-substituted thiosemicarbazides with phenacyl bromide derivatives. Such processes yield high-purity products elucidated through spectroscopic tools like IR, NMR, and mass spectrometry, with some structures confirmed via X-ray crystallographic analyses (Hassan et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds within this family, including 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, has been determined by single crystal X-ray diffraction, revealing triclinic crystals and planar rings with specific intermolecular interactions (Sharma et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving these compounds often result in various derivatives, showing the versatility and reactivity of the thiazole and imidazole rings. These reactions include nucleophilic substitutions and cyclization processes that introduce different functional groups, thereby modifying the compound's chemical properties (Lamberth & Querniard, 2008).
Physical Properties Analysis
The physical properties of such compounds are closely tied to their crystal structures, which can be monoclinic or triclinic, depending on the specific substituents and the synthesis method. These structural details affect the melting points, solubility, and stability of the compounds (Akkurt et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activity, are influenced by the specific functional groups present in the compound. For instance, the presence of a thiazolium bromide moiety can confer antibacterial properties, as seen in similar compounds. These properties are explored through various chemical reactions, including bromination and nucleophilic substitution, to yield novel derivatives with potential applications in medicinal chemistry (Dickens et al., 1991).
Scientific Research Applications
Synthesis and Analgesic Properties
A study focused on synthesizing a series of compounds, including 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones and 3-(substituted phenyl)triazolo[4,5-b]pyridines, which share a structural similarity with the specified compound. The synthesized compounds demonstrated significant analgesic activity, comparable to traditional pain relief medications but without narcotic characteristics. This indicates the potential of these compounds in the development of non-narcotic analgesic and anti-inflammatory drugs (Clark et al., 1978).
Protective Effect Against Endotoxin Shock
Research on 3-substituted 2-oxo-1,4-thiazines, a chemical class related to the queried compound, revealed that certain derivatives showed a protective effect against endotoxin shock in mice, demonstrating the potential for therapeutic applications in conditions induced by endotoxins (Yamazaki et al., 1992).
Chemotherapeutic and Immunostimulatory Applications
Chemotherapeutically Induced Remission Prolongation
L-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-beta]thiazole hydrochloride, structurally similar to the queried compound, was studied for its potential in prolonging chemotherapeutically induced remission in leukemia cases. The compound exhibited an additive effect, particularly during the immunosuppressed period, suggesting its suitability as an immunostimulant in cancer treatment (Chirigos et al., 1975).
Cardiovascular and Neurotransmitter Inhibition
Inhibition of Dopamine Beta-Hydroxylase
1-(Thienylalkyl)imidazole-2(3H)-thiones demonstrated potent inhibitory effects on dopamine beta-hydroxylase, an enzyme involved in neurotransmitter conversion. The study suggested the importance of structural components like thiophene in designing competitive inhibitors, potentially influencing cardiovascular functions and blood pressure regulation (McCarthy et al., 1990).
Safety And Hazards
Without specific information, it’s difficult to provide a detailed safety and hazard analysis. However, as with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.
Future Directions
Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and studying its reactivity and physical properties in more detail.
Please note that this is a general analysis based on the structure of the compound and the nature of similar compounds. For a detailed and accurate analysis, specific experimental data and literature sources would be needed.
properties
IUPAC Name |
3-(2,4-dichlorophenyl)-1-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N2OS.BrH/c19-13-7-8-15(16(20)11-13)18(23)12-21(14-5-2-1-3-6-14)17-22(18)9-4-10-24-17;/h1-3,5-8,11,23H,4,9-10,12H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJAXAYQJOYTCK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(N(CC2(C3=C(C=C(C=C3)Cl)Cl)O)C4=CC=CC=C4)SC1.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrCl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

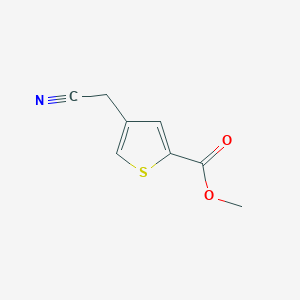
![2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione](/img/structure/B2495273.png)
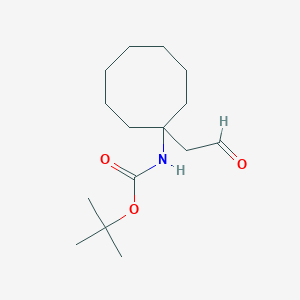
![3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2495277.png)
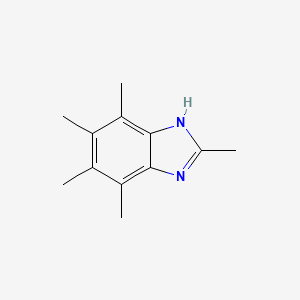
![N-(4-chlorobenzyl)-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2495281.png)
![1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride](/img/structure/B2495284.png)
![(1R,5S)-3-methoxy-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2495285.png)
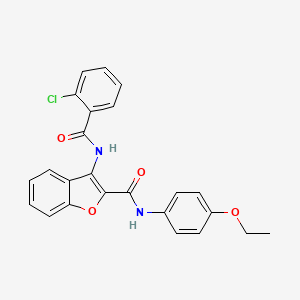
![1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline](/img/no-structure.png)
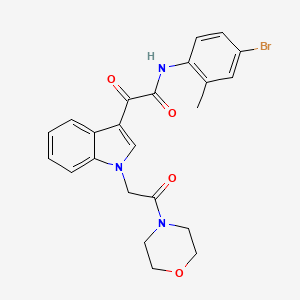
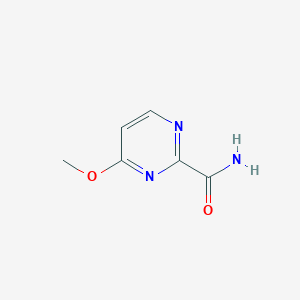
![1-(7-Ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2495293.png)
![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2495294.png)